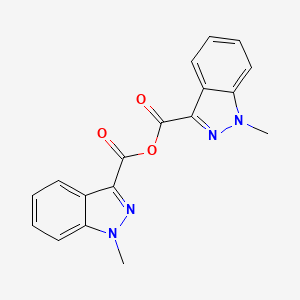
15-beta-OH Gibberellin A3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 15-beta-OH Gibberellin A3 involves several complex biochemical reactions. Research on gibberellin biosynthesis has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes . Dolan and Macmillan (1985) conducted research on the partial synthesis of 15β-hydroxyGA3 from GA3, providing insights into the synthesis and modification of gibberellin structures.
Molecular Structure Analysis
The molecular formula of 15-beta-OH Gibberellin A3 is C19H22O7 . It is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants .
Chemical Reactions Analysis
Gibberellins, including 15-beta-OH Gibberellin A3, are involved in numerous chemical reactions that regulate plant growth and development. The regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues is a key area of current research .
Scientific Research Applications
Abiotic Stress Response
Gibberellin, including 15-beta-OH GA3, plays a central role in plant responses to abiotic stress . By modifying the production, distribution, or signal transduction of these hormones, plants can regulate and coordinate growth and/or stress tolerance to promote survival or escape from environmental stress . Reduction of GA levels and signaling has been shown to contribute to plant growth restriction on exposure to several stresses, including cold, salt, and osmotic stress .
Plant Growth and Development
Gibberellins are involved in numerous chemical reactions that regulate plant growth and development. The regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues is a key area of current research.
Seed Germination
Studies have shown that 15-beta-OH GA3 can promote seed germination in some plant species. It’s believed to work by overcoming seed dormancy, a state where seeds delay germination even under favorable conditions. This research suggests 15-beta-OH GA3 could be a potential tool for improving seed germination rates in agriculture.
Plant Hormone Research
Gibberellin research, including studies on 15-beta-OH GA3, has led to important advances in our understanding of gibberellin metabolism, perception, signaling, and transport . This has helped elucidate how gibberellins integrate multiple signaling pathways to regulate plant vegetative and reproductive development in response to internal and external cues .
Stress Tolerance
In several cases, GA signaling has been linked to stress tolerance . The transcriptional regulation of GA metabolism is a major point of regulation of the GA pathway . Emerging evidence for interaction of the GA-signaling molecule DELLA with components of the signaling pathway for the stress hormone jasmonic acid suggests additional mechanisms by which GA signaling may integrate multiple hormone signaling pathways in the response to stress .
Plant Escape Responses
Increased GA biosynthesis and signaling promote growth in plant escape responses to shading and submergence . This suggests that 15-beta-OH GA3 could potentially be used to enhance plant growth in shaded or submerged conditions .
Future Directions
There is a continuously increasing interest in gibberellins research because of their relevant role in the so-called ‘Green Revolution’, as well as their current and possible applications in crop improvement . Future research will likely focus on further understanding the roles of gibberellins in plant development and exploring their potential applications in agriculture .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 15-beta-OH Gibberellin A3 involves several steps starting from commercially available starting materials.", "Starting Materials": [ "Methyl 3-oxopentanoate", "Ethyl acetoacetate", "Triethylorthoformate", "Sodium methoxide", "2,3-Dimethylbutadiene", "Acetic anhydride", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chlorotrimethylsilane", "2,3-Dimethyl-2-butene", "Gibberellin A3" ], "Reaction": [ "The first step involves the reaction of methyl 3-oxopentanoate with ethyl acetoacetate in the presence of triethylorthoformate to form a beta-ketoester.", "Next, the beta-ketoester is treated with sodium methoxide and 2,3-dimethylbutadiene to form a diene.", "The diene is then subjected to a Diels-Alder reaction with acetic anhydride to form a bicyclic intermediate.", "Reduction of the bicyclic intermediate using sodium borohydride and methanol yields a diol.", "The diol is then treated with hydrochloric acid to form a cyclic hemiacetal.", "The cyclic hemiacetal is then converted to a cyclic acetal using sodium hydroxide and chlorotrimethylsilane.", "Finally, the cyclic acetal is subjected to acid hydrolysis to form 15-beta-OH Gibberellin A3.", "Gibberellin A3 can be obtained from plant sources or synthesized using known methods." ] } | |
CAS RN |
105593-18-8 |
Product Name |
15-beta-OH Gibberellin A3 |
Molecular Formula |
C19H22O7 |
Molecular Weight |
362.38 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
(1α,2β,4aα,4bβ,9β,10β)-2,4a,7,9-Tetrahydroxy-1-methyl-8-methylene-gibb-3-ene-1,10-dicarboxylic Acid 1,4a-Lactone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











